O-Methyl-L-tyrosine
Overview
Description
O-Methyl-L-tyrosine, also known as 4-Methoxy-L-phenylalanine, is a synthetic amino acid . It is used as a fine chemical intermediate . The molecular formula of O-Methyl-L-tyrosine is C10H13NO3 .
Synthesis Analysis
The synthesis of O-Methyl-L-tyrosine involves several steps . Initially, the amino group of L-tyrosine is protected by acetylation to form N-acetyl-L-tyrosine. This is followed by methylation of the carboxyl and hydroxyl groups using dimethyl sulfate in a Williamson ether synthesis. Finally, an acidic hydrolysis using hydrochloric acid is performed to form the non-natural amino acid .Molecular Structure Analysis
The linear formula of O-Methyl-L-tyrosine is CH3OC6H4CH2CH(NH2)CO2H . The molecular weight is 195.22 g/mol .Chemical Reactions Analysis
O-Methyl-L-tyrosine can enter into protein in E. coli in response to an amber nonsense codon . It has also been used in the radiosynthesis of potential PET tracers for imaging amino acid transport .Physical And Chemical Properties Analysis
O-Methyl-L-tyrosine is a white to almost white powder or crystal . It is very soluble in water . The optical activity is [α]25/D -7°, c = 0.5 in 1 M HCl .Scientific Research Applications
“O-Methyl-L-tyrosine” is a valuable amino acid derivative that has been a mainstay in scientific research for many years . Derived from tyrosine, an indispensable amino acid, “O-Methyl-L-tyrosine” offers distinctive properties that make it a sought-after compound in various laboratory experiments .
The scientific research applications of “O-Methyl-L-tyrosine” are extensive. It has proven invaluable in drug development studies, where its use helps evaluate the pharmacokinetics, pharmacodynamics, and safety of potential medications . Furthermore, “O-Methyl-L-tyrosine” has found its place in biochemistry studies, enabling investigations into the intricate structure and function of enzymes . Its utility extends to the study of drug metabolism and transport, as well as the examination of the effects of environmental toxins on the human body .
In terms of its mode of action, “O-Methyl-L-tyrosine” is thought to act as an inhibitor of specific enzymes, such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) . Additionally, it is believed to act as an agonist of particular receptors, such as the serotonin receptor .
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Cell-Free Protein Synthesis (CFPS)
- “O-Methyl-L-tyrosine” is used in the field of Synthetic Biology, specifically in Cell-Free Protein Synthesis (CFPS) .
- CFPS has emerged as a novel protein expression platform. The incorporation of non-canonical amino acids (ncAAs) like “O-Methyl-L-tyrosine” has led to the development of numerous flexible methods for efficient and extensive expression of artificial proteins .
- The methods involve eliminating the endogenous competition for ncAAs and engineering translation factors, which significantly enhance the incorporation efficiency .
- The results of these methods have shown significant improvement in the efficiency and extent of incorporation of ncAAs in CFPS .
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Fine Chemical Intermediate
- “O-Methyl-L-tyrosine” is used as a fine chemical intermediate .
- It is used in the production of various chemicals, including pharmaceuticals and other organic compounds .
- The methods of application involve standard chemical synthesis procedures, where “O-Methyl-L-tyrosine” is used as a starting material or an intermediate in the synthesis of more complex molecules .
- The outcomes of these methods are the production of a variety of chemicals that have applications in various industries .
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Chemotherapeutic Agent
- “O-Methyl-L-tyrosine” is used in the field of Oncology .
- Melphalan, a chemotherapeutic agent used for the treatment of myeloma, breast cancer, ovarian cancer, and sarcoma of soft tissue, has been found to react with different amino acids, including "O-Methyl-L-tyrosine" .
- The methods involve standard chemical synthesis procedures, where “O-Methyl-L-tyrosine” is used as a starting material or an intermediate in the synthesis of more complex molecules .
- The outcomes of these methods are the production of a variety of chemicals that have applications in various industries .
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Biocatalytic Carbon-Hydrogen and Carbon-Fluorine Bond Cleavage
- “O-Methyl-L-tyrosine” is used in the field of Biochemistry .
- It has been found to promote biocatalytic carbon-hydrogen and carbon-fluorine bond cleavage through hydroxylation promoted by a histidyl-ligated heme enzyme .
- The methods involve standard biochemical procedures, where “O-Methyl-L-tyrosine” is used as a starting material or an intermediate in the synthesis of more complex molecules .
- The outcomes of these methods are the production of a variety of chemicals that have applications in various industries .
Future Directions
properties
IUPAC Name |
(2S)-2-amino-3-(4-methoxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-8-4-2-7(3-5-8)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYBMYRBIABFTA-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
O-Methyl-L-tyrosine | |
CAS RN |
6230-11-1 | |
Record name | O-Methyl-L-tyrosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6230-11-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | O-Methyl-L-tyrosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006230111 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-methyl-L-tyrosine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.758 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | O-METHYL-L-TYROSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SCX8EOU7CO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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